molecular formula C15H16N2O4 B13937023 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline CAS No. 62260-97-3

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B13937023
CAS No.: 62260-97-3
M. Wt: 288.30 g/mol
InChI Key: FQPGTKNBEPULJK-UHFFFAOYSA-N
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Description

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of methoxy groups and a nitro group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide

Uniqueness

5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62260-97-3

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

5-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline

InChI

InChI=1S/C15H16N2O4/c1-20-12-5-3-11(4-6-12)10-16-14-9-13(21-2)7-8-15(14)17(18)19/h3-9,16H,10H2,1-2H3

InChI Key

FQPGTKNBEPULJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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